Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-

Description

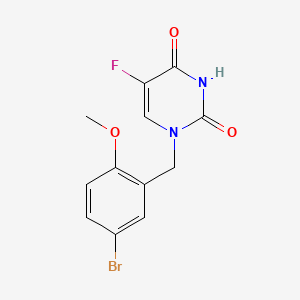

Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- is a fluorinated uracil derivative with a 5-fluoro substitution on the pyrimidine ring and a 1-(5-bromo-2-methoxybenzyl) group at the N1 position. This structural modification aims to enhance antitumor activity by combining halogenation (fluorine and bromine) with a lipophilic benzyl group. The 5-fluoro substitution is a hallmark of fluoropyrimidines like 5-fluorouracil (5-FU), which inhibit thymidylate synthase (TS) and incorporate into RNA, disrupting DNA/RNA synthesis .

Properties

CAS No. |

67207-97-0 |

|---|---|

Molecular Formula |

C12H10BrFN2O3 |

Molecular Weight |

329.12 g/mol |

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18) |

InChI Key |

MZZSZJKETOIROF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C=C(C(=O)NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-methoxybenzyl alcohol to produce 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with uracil in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while oxidation with hydrogen peroxide can yield hydroxylated products.

Scientific Research Applications

Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

Medicine: Investigated for its potential as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by incorporating into DNA or RNA strands, leading to disruptions in replication and transcription processes.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Antitumor Efficacy : Halogenated uracils (5-fluoro, 5-bromo) show enhanced substrate activity for thymidine phosphorylase, increasing tumor-selective activation .

- Toxicity Mitigation: Structural modifications (e.g., benzyl groups) reduce systemic exposure, as seen in UFT’s lower venous thrombosis risk compared to 5-FU infusion .

- Combination Therapy : Synergy with other nucleoside analogues (e.g., 1-[(2-hydroxyethoxy)methyl]uracil derivatives) may improve therapeutic indices ().

Biological Activity

Uracil derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Among these compounds, Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- stands out for its potential applications in treating various diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- can be synthesized through various chemical modifications of uracil. The introduction of halogen and methoxy groups at specific positions enhances its biological activity. The synthesis often involves nucleophilic substitution reactions and can yield a range of derivatives with varying pharmacological profiles.

Biological Activity Overview

The biological activities of uracil derivatives are primarily attributed to their ability to interact with biological macromolecules such as DNA and RNA. The following sections detail the specific activities observed for Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-.

Antiviral Activity

Uracil derivatives have shown promise as antiviral agents. The mechanism often involves the inhibition of viral replication by mimicking nucleotides or interfering with viral enzymes:

- Mechanism : Inhibition of key steps in viral replication pathways.

- Target Viruses : Effective against HIV, hepatitis B and C viruses, and herpes viruses.

Anticancer Activity

The anticancer potential of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- is notable:

- Mechanism : Acts as an antimetabolite, disrupting nucleic acid synthesis in cancer cells.

- Cell Lines Tested : Significant cytotoxicity against various cancer cell lines has been reported.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against both bacterial and fungal strains:

- Bacterial Strains : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Fungal Strains : Demonstrated antifungal activity against Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| S. aureus | 10 µg/mL | |

| E. coli | 16 µg/mL | |

| C. albicans | 20 µg/mL |

Case Studies

Several studies have investigated the efficacy of Uracil derivatives in clinical settings:

- Antiviral Efficacy Study : A clinical trial assessed the effectiveness of a derivative similar to Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-, in patients with chronic hepatitis C. Results indicated a significant reduction in viral load compared to baseline measurements.

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-bromo-2-methoxybenzyl)-5-fluorouracil?

Synthesis typically involves nucleophilic substitution or acid-mediated cyclization. For example, benzylation of 5-fluorouracil derivatives can be achieved using anhydrous K₂CO₃ and benzyl halides in DMF under controlled conditions to ensure regioselectivity at the N1 position . Alternative methods include Lewis acid-catalyzed reactions (e.g., SnCl₄ in MeCN) to direct silylated intermediates toward specific reactive sites . Acidic conditions (e.g., H₂SO₄) may also facilitate cyclization, followed by extraction with chloroform and purification via column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve aromatic protons and confirm substitution patterns.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects aggregation states in solution .

- Chromatography : HPLC or silica gel chromatography ensures purity, particularly after recrystallization from methanol-water mixtures .

Q. What are the known biological targets or mechanisms of action for 5-fluorouracil derivatives?

5-Fluorouracil (5-FU) derivatives often inhibit thymidylate synthase or incorporate into RNA/DNA, disrupting replication . Structural modifications (e.g., bromo-methoxybenzyl groups) may alter substrate specificity for enzymes like uridine phosphorylase or enhance antiviral activity against adenovirus .

Q. What are the solubility challenges and formulation considerations for halogenated uracil derivatives?

Halogenation reduces aqueous solubility; co-solvents (e.g., methanol-water mixtures) or pH adjustment (alkaline conditions) improve dissolution . For hydrophobic derivatives, hexafluoroisopropanol (HFIP) or lipid-based carriers enhance bioavailability .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in benzylation reactions of 5-fluorouracil derivatives?

Regioselectivity depends on reaction conditions:

- Base Selection : Anhydrous K₂CO₃ favors N1 benzylation over N3 .

- Lewis Acids : SnCl₄ in MeCN directs silylated 5-fluorouracil to react at the less hindered N1 site .

- Temperature Control : Room-temperature reactions minimize side products like 1,3-dibenzylated derivatives .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Metabolic Interference Control : Co-treatment with fluorodeoxyuridine (FdUrd) blocks endogenous thymidine synthesis, ensuring uniform BrdUrd incorporation in DNA replication studies .

- Cell-Specific Uptake Assays : Quantify transporter expression (e.g., nucleoside transporters) to explain variability in cytotoxicity .

Q. How do structural modifications at the 1- and 5-positions influence pharmacokinetics?

- 1-Position Modifications : Benzyl groups (e.g., 5-bromo-2-methoxybenzyl) enhance lipophilicity, improving blood-brain barrier penetration .

- 5-Position Halogenation : Fluorine increases metabolic stability, while bromine may promote halogen bonding with target proteins . Pro-drug strategies (e.g., hydroxymethyl derivatives) further modulate release kinetics .

Q. What computational methods support reaction pathway analysis in uracil derivative synthesis?

Density Functional Theory (DFT) at the HF/6-31G level predicts regioselectivity by comparing transition-state energies for N1 vs. N3 attack . Molecular dynamics (MD) simulations model solvent effects on silylated intermediate reactivity.

Q. How can controlled release systems be designed for this compound?

Q. What methodological limitations exist in assessing environmental fate of brominated uracil derivatives?

- Degradation Tracking : Limited data on photolytic or microbial degradation products requires advanced LC-MS/MS workflows .

- Bioaccumulation Models : Predictive tools for brominated aromatics must account for logP values and partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.